molecular formula C12H19Cl2NO2 B4445785 N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine hydrochloride

N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine hydrochloride

Cat. No.: B4445785
M. Wt: 280.19 g/mol
InChI Key: ALWHUBUZUSZDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine hydrochloride is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It is a synthetic compound that is commonly referred to as CLO-BA.

Mechanism of Action

The mechanism of action of CLO-BA is not fully understood. However, studies have shown that it acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). This means that it increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
CLO-BA has been shown to have several biochemical and physiological effects. It can increase the levels of serotonin and norepinephrine in the brain, which can have a positive effect on mood and behavior. It has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CLO-BA in lab experiments is its potential therapeutic applications in various fields of scientific research. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to design experiments to fully explore its potential therapeutic applications.

Future Directions

There are several future directions for research on CLO-BA. One area of research is to further explore its potential therapeutic applications in the treatment of cancer and depression. Another area of research is to fully understand the mechanism of action and design experiments to explore its potential therapeutic applications. Additionally, there is a need for more studies to determine the safety and efficacy of CLO-BA in humans.
Conclusion:
In conclusion, N-(3-chloro-4-ethoxybenzyl)-2-methoxyethanamine hydrochloride is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It has been studied for its potential use in the treatment of cancer and depression, and its mechanism of action is believed to be as a selective serotonin and norepinephrine reuptake inhibitor. While there are limitations to its use in lab experiments, there are several future directions for research on CLO-BA, including further exploration of its potential therapeutic applications and understanding its mechanism of action.

Scientific Research Applications

CLO-BA has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CLO-BA has antitumor activity and can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as an antidepressant, as it has been shown to increase serotonin and norepinephrine levels in the brain.

Properties

IUPAC Name

N-[(3-chloro-4-ethoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO2.ClH/c1-3-16-12-5-4-10(8-11(12)13)9-14-6-7-15-2;/h4-5,8,14H,3,6-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWHUBUZUSZDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCOC)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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